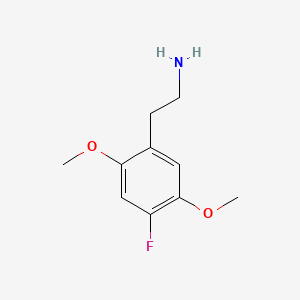

2,5-Dimethoxy-4-fluorophenethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dimethoxy-4-fluorophenethylamine is a lesser-known psychedelic compound belonging to the 2C family. It was first synthesized by Alexander Shulgin and is known for its psychoactive properties. The compound is structurally similar to other phenethylamines and has been studied for its potential effects on the central nervous system .

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-fluorophenethylamine typically involves several steps. One common method starts with 4-dimethoxybenzene, which undergoes a Friedel-Crafts reaction with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone. This intermediate is then reacted with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone. Finally, reduction of this compound yields this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2,5-Dimethoxy-4-fluorophenethylamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Halogenation and nitration reactions can be performed using halogens and nitrating agents, respectively.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2,5-Dimethoxy-4-fluorophenethylamine has been studied for various scientific research applications:

Chemistry: It serves as a model compound for studying the effects of fluorine substitution on phenethylamines.

Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.

Mechanism of Action

The primary mechanism of action of 2,5-Dimethoxy-4-fluorophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) pathway. This activation results in the upregulation of specific genes associated with neuronal plasticity and synaptogenesis .

Comparison with Similar Compounds

2,5-Dimethoxy-4-fluorophenethylamine is similar to other compounds in the 2C family, such as:

2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its potent hallucinogenic effects and interaction with serotonin receptors.

2,5-Dimethoxy-4-bromophenethylamine (2C-B): A popular recreational drug with similar psychoactive properties.

2,5-Dimethoxy-4-ethylamphetamine (DOET): Exhibits similar effects but with variations in potency and duration.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its pharmacological profile and receptor binding affinity.

Properties

CAS No. |

207740-15-6 |

|---|---|

Molecular Formula |

C10H14FNO2 |

Molecular Weight |

199.22 g/mol |

IUPAC Name |

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H14FNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 |

InChI Key |

QAVFEDRVOUKIPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)